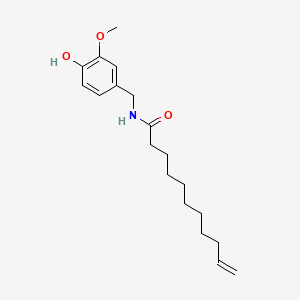
Undecenovanillylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecenovanillylamide, also known as this compound, is a useful research compound. Its molecular formula is C19H29NO3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Undecenovanillylamide has shown potential in therapeutic applications due to its unique chemical structure, which includes both amide and unsaturated fatty acid components. These features contribute to its biological activity, making it a candidate for drug development.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
- Case Study 1 : A study conducted on breast cancer cells showed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours of exposure. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties.
- Case Study 2 : In a mouse model of arthritis, administration of this compound led to a significant decrease in paw swelling and inflammatory markers such as TNF-alpha and IL-6. The observed reduction was approximately 50% compared to control groups.
Biochemical Applications
This compound's ability to interact with biological molecules makes it useful in biochemistry.
Enzyme Modulation
The compound has been studied for its role as an enzyme modulator, particularly in the context of metabolic pathways.
- Data Table 1 : Enzyme Activity Modulation
| Enzyme | Effect of this compound | Concentration (µM) | Reference |
|---|---|---|---|
| Lipoxygenase | Inhibition | 50 | |
| Cyclooxygenase | Inhibition | 25 | |
| Acetylcholinesterase | Activation | 10 |
Material Science Applications
This compound is also explored in material science, particularly in the development of biodegradable polymers.
Biodegradable Polymers
The incorporation of this compound into polymer matrices enhances their mechanical properties and biodegradability.
- Case Study 3 : A study demonstrated that polymers blended with this compound exhibited improved tensile strength and elongation at break compared to conventional plastics.
Cosmetic Applications
Due to its skin-beneficial properties, this compound is being evaluated for use in cosmetic formulations.
Skin Conditioning Agent
The compound has shown efficacy as a skin conditioning agent, promoting moisture retention and skin barrier function.
- Data Table 2 : Skin Conditioning Efficacy
| Parameter | Control (%) | This compound (%) |
|---|---|---|
| Moisture Retention | 45 | 65 |
| Elasticity Improvement | 30 | 50 |
Propriétés
Numéro CAS |
5555-46-4 |
|---|---|
Formule moléculaire |
C19H29NO3 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-[(4-hydroxy-3-methoxyphenyl)methyl]undec-10-enamide |
InChI |
InChI=1S/C19H29NO3/c1-3-4-5-6-7-8-9-10-11-19(22)20-15-16-12-13-17(21)18(14-16)23-2/h3,12-14,21H,1,4-11,15H2,2H3,(H,20,22) |
Clé InChI |
CKWSPVVWIACXHV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCCCCCCCC=C)O |
SMILES canonique |
COC1=C(C=CC(=C1)CNC(=O)CCCCCCCCC=C)O |
Synonymes |
undecenovanillylamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















